Trifluoroacetic acid--cyclopropanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetic acid–cyclopropanamine (1/1) is a compound formed by the combination of trifluoroacetic acid and cyclopropanamine in a 1:1 molar ratio Trifluoroacetic acid is a strong, volatile acid widely used in organic chemistry, while cyclopropanamine is a small, strained ring amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetic acid–cyclopropanamine (1/1) typically involves the direct reaction of trifluoroacetic acid with cyclopropanamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
CF3COOH+C3H5NH2→CF3COO−C3H5NH3+
Industrial Production Methods: Industrial production of trifluoroacetic acid–cyclopropanamine (1/1) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Types of Reactions:
Oxidation: Trifluoroacetic acid–cyclopropanamine (1/1) can undergo oxidation reactions, particularly at the cyclopropanamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoroacetic acid component, converting it to trifluoroethanol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Products may include oxidized derivatives of cyclopropanamine.
Reduction: Trifluoroethanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trifluoroacetic acid–cyclopropanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trifluoroacetic acid–cyclopropanamine (1/1) involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate group can stabilize intermediates in various reactions, while the cyclopropanamine moiety can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trifluoroacetic acid: A strong acid used in similar applications but lacks the amine functionality.
Cyclopropanamine: A strained ring amine with different reactivity compared to its trifluoroacetate derivative.
Trichloroacetic acid–cyclopropanamine (1/1): A similar compound where trifluoroacetic acid is replaced by trichloroacetic acid, resulting in different chemical properties.
Uniqueness: Trifluoroacetic acid–cyclopropanamine (1/1) is unique due to the combination of a strong acid and a strained ring amine, providing distinct reactivity and stability. This makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
496916-43-9 |
---|---|
Molecular Formula |
C5H8F3NO2 |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
cyclopropanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H7N.C2HF3O2/c4-3-1-2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7) |
InChI Key |
CYOXGGHEFQBPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.